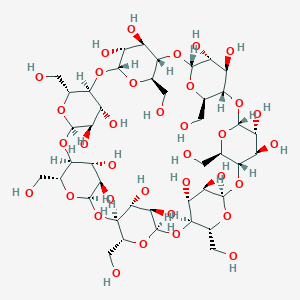
(S)-2-(Boc-amino)-5-hexynoic acid
Übersicht
Beschreibung
“(S)-2-(Boc-amino)-5-hexynoic acid” is a compound that involves the Boc (tert-butyloxycarbonyl) protective group. The Boc group is commonly used in peptide synthesis and is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A method for preparing unprotected NCA monomers in air and under moisture has been reported. This method employs epoxy compounds as ultra-fast scavengers of hydrogen chloride .Molecular Structure Analysis
The 3D structure of Boc-compounds has been determined by X-ray crystallography, and evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis
Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Derivatization
"(S)-2-(Boc-amino)-5-hexynoic acid" and related compounds have been pivotal in the enantioselective synthesis of amino acids and peptides. For example, Krishnamurthy et al. (2015) demonstrated its use in the α-chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid through a series of steps including oxidation, regioselective attack, and intramolecular cyclization, showcasing its versatility in synthesizing complex amino acids (Krishnamurthy et al., 2015).
Peptide and Protein Production
The compound's application extends to peptide and protein production, where its protective Boc group plays a crucial role in peptide synthesis. Chandrudu et al. (2013) reviewed advances in peptide chemistry, highlighting the significance of protective groups like Boc in achieving high-quality peptide products through solid phase synthesis and other methods (Chandrudu et al., 2013).
Novel Materials and Biocompatibility
Additionally, the synthesis of biocompatible polymers incorporating amino acids such as "(S)-2-(Boc-amino)-5-hexynoic acid" has been reported. Sun and Gao (2010) discussed the preparation of vinyl poly(amino acid)s with side primary amino groups, emphasizing the low cytotoxicity and potential for bioapplications of these materials (Sun & Gao, 2010).
Chemical Synthesis and Methodology
The versatility of "(S)-2-(Boc-amino)-5-hexynoic acid" is further exemplified in its use for the synthesis of N-Boc-protected amino acids and peptides, as demonstrated by Baburaj and Thambidurai (2012). They reported on the N-amination of amino acids and derivatives using N-Boc-O-tosyl hydroxylamine, showcasing the efficiency of this method for synthesizing terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, useful intermediates for modified peptides (Baburaj & Thambidurai, 2012).
Safety And Hazards
Zukünftige Richtungen
There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . Aqueous peptide synthesis methods which utilize water-dispersible Boc-amino acids nanoparticles have been reported . This could be a potential future direction for the use of “(S)-2-(Boc-amino)-5-hexynoic acid”.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIBCOGEUVKGB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629141 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Boc-amino)-5-hexynoic acid | |
CAS RN |
208522-16-1 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(Boc-amino)-5-hexynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)









